molecular formula C13H14N2O4S B1298964 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid CAS No. 436086-78-1

4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid

Cat. No.: B1298964
CAS No.: 436086-78-1
M. Wt: 294.33 g/mol
InChI Key: MVBYUSBQMSXPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Scientific Research Applications

4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Its derivatives could be explored for therapeutic applications, including as enzyme inhibitors or receptor modulators.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Preparation Methods

The synthesis of 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide and a base such as potassium carbonate.

    Carbamoylation: The carbamoyl group can be introduced by reacting the benzothiazole derivative with an isocyanate.

    Attachment of the Butyric Acid Moiety: The final step involves the coupling of the carbamoyl-benzothiazole intermediate with butyric acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbamoyl and ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA or bind to proteins, while the carbamoyl and butyric acid moieties can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid include other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Lacks the methoxy and carbamoyl-butyric acid groups, making it less complex.

    6-Methoxybenzothiazole: Contains the methoxy group but lacks the carbamoyl-butyric acid moiety.

    Benzothiazole-2-carboxylic acid: Contains a carboxylic acid group but lacks the methoxy and carbamoyl groups.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-19-8-5-6-9-10(7-8)20-13(14-9)15-11(16)3-2-4-12(17)18/h5-7H,2-4H2,1H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBYUSBQMSXPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357203
Record name 5-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436086-78-1
Record name 5-[(6-Methoxy-2-benzothiazolyl)amino]-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436086-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.